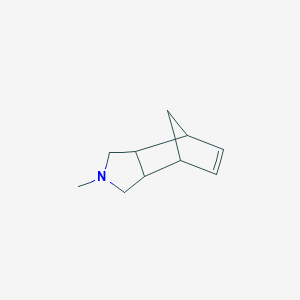
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole is a heterocyclic compound with a unique structure that includes a fused bicyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by hydrogenation to yield the desired product. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization and hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further saturate the bicyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism by which 2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes.
類似化合物との比較
Similar Compounds
- 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
- 1H-3a,7-Methanoazulene
- Cedr-8-en-15-ol
Uniqueness
2-Methyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoisoindole is unique due to its specific methyl substitution and fused bicyclic structure
特性
CAS番号 |
6319-14-8 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
4-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H15N/c1-11-5-9-7-2-3-8(4-7)10(9)6-11/h2-3,7-10H,4-6H2,1H3 |
InChIキー |
OAVLLIKEQACSRY-UHFFFAOYSA-N |
正規SMILES |
CN1CC2C3CC(C2C1)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile](/img/structure/B14735743.png)

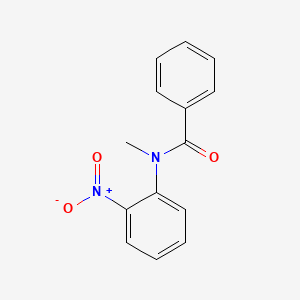
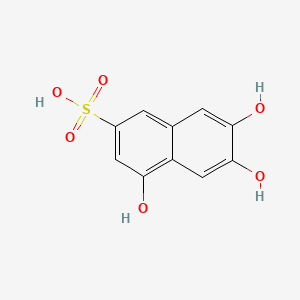
![[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14735777.png)


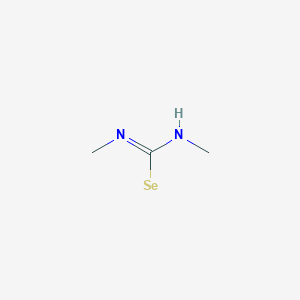
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)

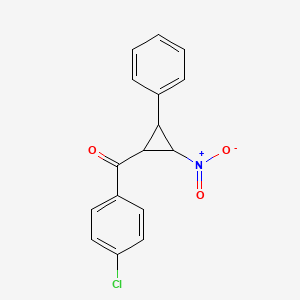
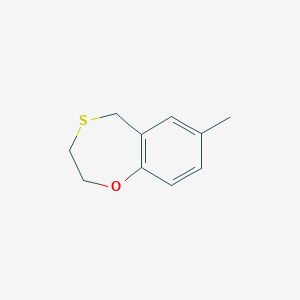
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

